molecular formula C6H2Br2ClNO2 B1370682 3,5-Dibromo-4-chloropicolinic acid CAS No. 698393-07-6

3,5-Dibromo-4-chloropicolinic acid

Cat. No. B1370682
CAS RN: 698393-07-6
M. Wt: 315.34 g/mol
InChI Key: LDVRSYYPLMRROO-UHFFFAOYSA-N
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Description

“3,5-Dibromo-4-chloropicolinic acid” is a chemical compound with the molecular formula C6H2Br2ClNO2 . It is used in various applications, including as a laboratory chemical.


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a method for synthesizing 3,5-dibromo-4-iodopyridine, which shares a similar structure with the compound , has been described . The process involves taking 3,5-dibromo-4-aminopyridine as an initial raw material to perform diazotization to obtain 3,5-dibromo-4-iodopyridine .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various computational and experimental techniques . The compound has a molecular weight of 315.34 g/mol.


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be inferred from similar compounds. For instance, 3,5-dibromo-4-methylbenzoic acid has a melting point of 242°C and a density of 1.951±0.06 g/cm3 .

Scientific Research Applications

Plant Growth Regulation

3,5-Dibromo-4-chloropicolinic acid has been studied for its potential as a plant growth regulator. Research has shown that similar picolinic acid derivatives, such as 4-amino-3,5,6-trichloropicolinic acid, are more toxic to many broad-leaved plants compared to other common herbicides and retain their activity in soil for an extended period (Hamaker et al., 1963).

Environmental and Waste Management

Studies have investigated the electrocatalytic dechlorination of chloropicolinic acid mixtures, which include compounds similar to this compound. This process helps in transforming these mixtures into less harmful substances, thereby managing environmental waste effectively (Hong-xing et al., 2016).

Biodegradation Processes

Research into the biodegradation of related compounds, such as 1-chloro-4-nitrobenzene, has led to the discovery of byproducts like 5-chloropicolinic acid. This type of research is crucial in understanding how such chemicals break down in natural environments (Katsivela et al., 1999).

Electrochemical Reduction Research

The electrochemical reduction process for compounds similar to this compound, such as 3,5,6-trichloropicolinic acid, has been a topic of research. This process is significant in understanding the chemical properties and potential applications of these compounds (Xu et al., 2015).

Chemical Synthesis and Analysis

Research has also focused on the synthesis of similar trichloropicolinic acids, providing valuable insights into chemical reactions and compound formations (Ling-yan, 2011).

Biochemical Analysis

Biochemical Properties

3,5-Dibromo-4-chloropicolinic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as flavin monooxygenases, which are involved in oxidative decarboxylation reactions. The compound’s structure allows it to participate in redox reactions, facilitating the conversion of substrates into products through the transfer of electrons. Additionally, this compound can bind to proteins and other biomolecules, influencing their activity and stability .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving oxidative stress responses. The compound can modulate gene expression by affecting transcription factors and other regulatory proteins. Furthermore, this compound impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the production and utilization of cellular energy .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific sites on enzymes, either inhibiting or activating their activity. For instance, its interaction with flavin monooxygenases involves the oxidative decarboxylation of substrates, leading to the formation of reactive intermediates. These intermediates can further interact with other biomolecules, resulting in downstream effects on cellular processes. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade into various byproducts, which may have different biological activities. Over extended periods, the compound’s impact on cellular processes may diminish or change, depending on its stability and the presence of degradation products .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating gene expression. At higher doses, this compound can become toxic, leading to adverse effects such as oxidative stress, cellular damage, and disruption of metabolic processes. Threshold effects have been observed, where the compound’s impact changes significantly at specific dosage levels .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to oxidative decarboxylation. It interacts with enzymes such as flavin monooxygenases, which facilitate the conversion of the compound into reactive intermediates. These intermediates can further participate in various biochemical reactions, influencing metabolic flux and metabolite levels. The compound’s interactions with cofactors such as NAD(P)H are also crucial for its metabolic activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. Transporters and binding proteins play a vital role in its localization and accumulation. The compound’s distribution can affect its biological activity, as it may concentrate in specific cellular compartments or tissues. Understanding the transport and distribution of this compound is essential for elucidating its overall effects on cellular function .

properties

IUPAC Name

3,5-dibromo-4-chloropyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2ClNO2/c7-2-1-10-5(6(11)12)3(8)4(2)9/h1H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDVRSYYPLMRROO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)C(=O)O)Br)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90649907
Record name 3,5-Dibromo-4-chloropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

698393-07-6
Record name 3,5-Dibromo-4-chloropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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